

Spectroscopic Profile of 2-Bromo-4'methylpropiophenone: A Technical Guide

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| Compound Name: | 2-Bromo-4'-methylpropiophenone | |
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4'-methylpropiophenone**, a key intermediate in the synthesis of various organic compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Core Spectroscopic Data

The structural elucidation of **2-Bromo-4'-methylpropiophenone** (C₁₀H₁₁BrO), CAS Number 1451-82-7, relies on a combination of spectroscopic techniques.[2][3] The following sections summarize the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive, publicly available, and fully assigned NMR data for **2-Bromo-4'-methylpropiophenone** is limited in the reviewed literature, predicted values based on structure-correlation can provide insight.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton alpha to the carbonyl and bromine, the methyl group on the aromatic ring, and the terminal methyl group of the propiophenone chain.



¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the ten carbon atoms in the molecule, including the characteristic downfield shift for the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for **2-Bromo-4'-methylpropiophenone**

| ¹H NMR | ¹³ C NMR | | |
|-------------|-----------------------------------|------------------------------------|-----------------------------------|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| Ar-CH₃ | ~2.4 | C=O | ~195 |
| -CH(Br)-CH₃ | ~1.9 (doublet) | Ar-C (quaternary, attached to C=O) | ~138 |
| -CH(Br)- | ~5.3 (quartet) | Ar-C (quaternary, attached to CH₃) | ~145 |
| Aromatic-H | ~7.2 - 7.8 | Ar-C (quaternary, attached to Br) | ~122 |
| Ar-CH | ~128 - 135 | | |
| -CH(Br)- | ~40 | _ | |
| Ar-CH₃ | ~21 | _ | |
| -CH(Br)-CH₃ | ~16 | _ | |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-4'-methylpropiophenone** will be characterized by strong absorptions corresponding to the carbonyl group and various vibrations of the aromatic ring and alkyl portions of the molecule. A vapor phase IR spectrum is noted as being available from John Wiley & Sons, Inc.[1]

Table 2: Characteristic IR Absorption Bands for 2-Bromo-4'-methylpropiophenone



| Functional Group | Expected Absorption Range (cm ⁻¹) |
|-------------------|---|
| C=O (Aryl ketone) | 1680 - 1700 (strong) |
| C-H (Aromatic) | 3000 - 3100 (medium) |
| C-H (Aliphatic) | 2850 - 3000 (medium) |
| C=C (Aromatic) | 1400 - 1600 (medium, multiple bands) |
| C-Br | 500 - 600 (medium to strong) |

Mass Spectrometry (MS)

Mass spectrometry of **2-Bromo-4'-methylpropiophenone** will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in isotopic patterns for bromine-containing fragments. A GC-MS spectrum is available from John Wiley & Sons, Inc. (SWG-33-2378-0).[1] Cayman Chemical also maintains a searchable GC-MS spectral database that may contain this compound.[2]

Table 3: Predicted Mass Spectrometry Fragmentation for **2-Bromo-4'-methylpropiophenone**

| m/z | Predicted Fragment | Notes |
|---------|--|--|
| 226/228 | [M]+ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |
| 147 | [M - Br]+ | Loss of a bromine radical. |
| 119 | [C ₈ H ₇ O] ⁺ | Acylium ion, a common fragment for ketones. |
| 91 | [C7H7]+ | Tropylium ion, indicative of a toluene-like substructure. |

Experimental Protocols



Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols applicable to a compound like **2-Bromo-4'-methylpropiophenone**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-4'-methylpropiophenone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid **2-Bromo-4'-methylpropiophenone** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted.
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

 Sample Preparation: Prepare a dilute solution of 2-Bromo-4'-methylpropiophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).



- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC system. The compound is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to elute the compound.
- MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV). The resulting fragments are separated by their mass-to-charge ratio and detected.

Visualizing Experimental Workflows

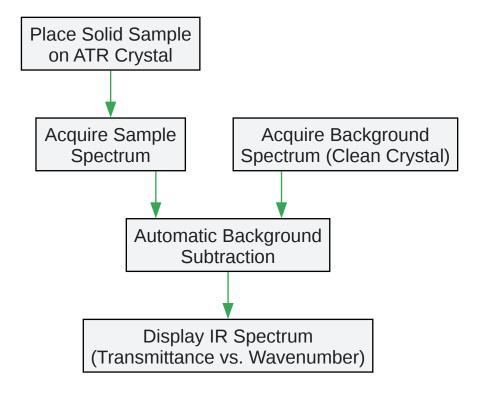
The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Figure 1: General workflow for NMR spectroscopy.





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Figure 2: Workflow for ATR-IR spectroscopy.



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Figure 3: General workflow for GC-MS analysis.

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References



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